molecular formula C30H44O4 B13059219 KadcoccineacidI

KadcoccineacidI

Cat. No.: B13059219
M. Wt: 468.7 g/mol
InChI Key: CRTRHMKJRCNBKL-UOZDOJFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadcoccineacid I is a rearranged 6/6/5/6-fused triterpenoid acid isolated from the stems of Kadsura coccinea, a medicinal plant traditionally used in East Asia for its anti-inflammatory and antitumor properties . Structurally, it belongs to the 14(13→12)-abeo-lanostane skeleton family, characterized by a rare tetracyclic rearrangement. Unlike other members of the kadcoccine acid series (A–N), Kadcoccineacid I lacks the 5-substituted 2(5H)-furanone motif observed in kadcoccine acids G (385) and H (386), which may influence its bioactivity .

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(Z,6R)-2-methyl-6-[(1S,3S,5R,10S,11S,13S,15R,18R)-6,6,10,18-tetramethyl-14-methylidene-7-oxo-2-oxapentacyclo[9.7.0.01,3.05,10.013,18]octadecan-15-yl]hept-2-enoic acid

InChI

InChI=1S/C30H44O4/c1-17(9-8-10-18(2)26(32)33)20-11-14-29(7)21(19(20)3)15-23-28(6)13-12-24(31)27(4,5)22(28)16-25-30(23,29)34-25/h10,17,20-23,25H,3,8-9,11-16H2,1-2,4-7H3,(H,32,33)/b18-10-/t17-,20-,21+,22+,23+,25+,28+,29-,30-/m1/s1

InChI Key

CRTRHMKJRCNBKL-UOZDOJFBSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3[C@@]24[C@@H](O4)C[C@@H]5[C@@]3(CCC(=O)C5(C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C24C(O4)CC5C3(CCC(=O)C5(C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 2(5H)-furanone group in kadcoccine acids H and G correlates with enhanced bioactivity, including cytotoxicity and HIV-1 inhibition .
  • Stereochemical differences (e.g., C-23 configuration) significantly impact potency. For example, kadcoccinone B (23S,24R) exhibits stronger cytotoxicity than its epimer kadcoccinone C (23R,24S) .

Kadcoccitanes (A–D) and Kadlongilactones

Kadcoccitanes, another class of rearranged triterpenoids from K. coccinea, display distinct bioactivities due to their 6/6/5/6-fused scaffold:

Compound Structural Features Bioactivity
Kadcoccitane A 12,13-seco-lanostane Anticoagulant (12.4 ± 12.5% inhibition)
Kadcoccitane C 9,10-epoxide Anticoagulant (19.4 ± 14.4% inhibition)
Kadlongilactone C α,β-unsaturated lactone Potent cytotoxicity (IC₅₀ < 5 μM)

Comparison with Kadcoccineacid I :

  • Kadlongilactones A–D, featuring α,β-unsaturated lactones, demonstrate superior cytotoxicity compared to Kadcoccineacid I, highlighting the importance of lactone moieties in antitumor activity .

Other Triterpenoids from Kadsura Species

  • Micrandilactone C : Strong anti-HIV activity (IC₅₀: 0.3 μM) via inhibition of viral entry, a mechanism unstudied in Kadcoccineacid I .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.